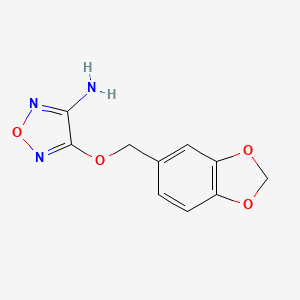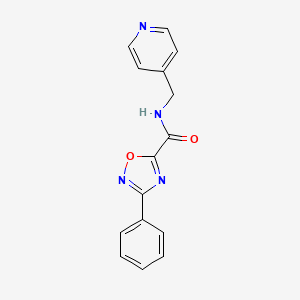
4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine, also known as BODIPY-ODA, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. This compound is widely used in various fields of research, including biochemistry, biotechnology, and medicinal chemistry.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine is widely used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe to label and track biological molecules, such as proteins, DNA, and RNA. This compound is also used in the development of biosensors for the detection of biomolecules and in the study of cellular processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine involves the absorption of light energy and the subsequent emission of fluorescence. When excited by light, the electrons in the molecule move to a higher energy state, and upon returning to their ground state, they emit light of a longer wavelength. This phenomenon is known as fluorescence, and it is the basis for the use of this compound as a fluorescent probe.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on living organisms, making it a safe and non-invasive tool for scientific research. It does not interfere with cellular processes or alter the behavior of biomolecules. However, it is important to note that the use of this compound in vivo requires careful consideration of the experimental conditions to avoid any potential adverse effects.
Advantages and Limitations for Lab Experiments
The use of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine in scientific research offers several advantages. It is a highly sensitive and specific fluorescent probe that allows for the visualization and tracking of biological molecules in real-time. It is also non-toxic and non-invasive, making it a safe tool for in vitro and in vivo experiments. However, the use of this compound has some limitations. It requires specialized equipment and expertise for synthesis and analysis, and its use in vivo requires careful consideration of experimental conditions.
Future Directions
The use of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine in scientific research is expected to increase in the future. Some potential future directions include the development of new biosensors for the detection of biomolecules, the study of cellular processes, and the development of new therapeutic agents. Additionally, the synthesis of new BODIPY derivatives with improved properties is an active area of research.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained popularity in scientific research due to its unique properties. Its use in various fields of research, including biochemistry, biotechnology, and medicinal chemistry, has led to significant advances in our understanding of biological processes. The synthesis of this compound is a complex process that requires specialized skills and equipment, and its use in vivo requires careful consideration of experimental conditions. However, the advantages of this compound as a highly sensitive and specific fluorescent probe make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine involves the condensation of 5-hydroxymethyl-1,3-benzodioxole with 4-amino-1,2,5-oxadiazole in the presence of a dehydrating agent. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis of this compound is a complex process that requires specialized skills and equipment.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c11-9-10(13-17-12-9)14-4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQGAOEYKNEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)

![methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)

![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5499796.png)
![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)
![2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}ethyl 4-methylbenzoate](/img/structure/B5499822.png)